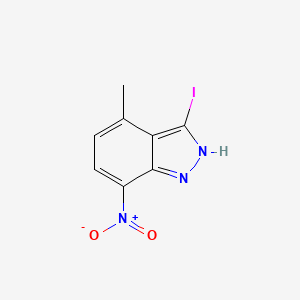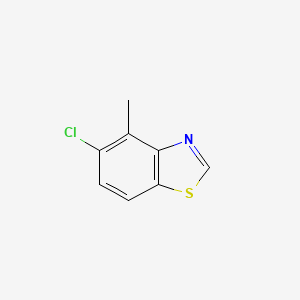![molecular formula C9H5F3N2O B3219157 5-(Trifluoromethyl)-1h-pyrrolo[3,2-b]pyridine-3-carbaldehyde CAS No. 1190316-01-8](/img/structure/B3219157.png)
5-(Trifluoromethyl)-1h-pyrrolo[3,2-b]pyridine-3-carbaldehyde
Overview
Description
5-(Trifluoromethyl)-1h-pyrrolo[3,2-b]pyridine-3-carbaldehyde is a heterocyclic compound that features a trifluoromethyl group attached to a pyrrolo[3,2-b]pyridine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Trifluoromethyl)-1h-pyrrolo[3,2-b]pyridine-3-carbaldehyde typically involves the introduction of the trifluoromethyl group and the aldehyde functionality onto the pyrrolo[3,2-b]pyridine scaffold. One common method involves the reaction of a suitable pyridine derivative with trifluoromethylating agents under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalytic systems can be employed to scale up the production while maintaining efficiency and cost-effectiveness .
Chemical Reactions Analysis
Types of Reactions
5-(Trifluoromethyl)-1h-pyrrolo[3,2-b]pyridine-3-carbaldehyde undergoes various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a suitable catalyst.
Major Products Formed
Oxidation: 5-(Trifluoromethyl)-1h-pyrrolo[3,2-b]pyridine-3-carboxylic acid.
Reduction: 5-(Trifluoromethyl)-1h-pyrrolo[3,2-b]pyridine-3-methanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
5-(Trifluoromethyl)-1h-pyrrolo[3,2-b]pyridine-3-carbaldehyde has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule in drug discovery.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with unique electronic properties
Mechanism of Action
The mechanism of action of 5-(Trifluoromethyl)-1h-pyrrolo[3,2-b]pyridine-3-carbaldehyde involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate biological membranes. Once inside the cell, it can interact with various enzymes and receptors, modulating their activity. The aldehyde group can form covalent bonds with nucleophilic residues in proteins, potentially leading to inhibition of enzyme activity .
Comparison with Similar Compounds
Similar Compounds
5-(Trifluoromethyl)phenylfuran-2-carbaldehyde: Another trifluoromethylated heterocycle with similar reactivity.
3-(Trifluoromethyl)-1H-pyrazolo[3,4-c]pyridine: A structurally related compound with a pyrazole ring instead of a pyrrole ring
Uniqueness
5-(Trifluoromethyl)-1h-pyrrolo[3,2-b]pyridine-3-carbaldehyde is unique due to its specific combination of a trifluoromethyl group and an aldehyde functionality on a pyrrolo[3,2-b]pyridine scaffold. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
IUPAC Name |
5-(trifluoromethyl)-1H-pyrrolo[3,2-b]pyridine-3-carbaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5F3N2O/c10-9(11,12)7-2-1-6-8(14-7)5(4-15)3-13-6/h1-4,13H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFCDVYIKYWQPAI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC2=C1NC=C2C=O)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5F3N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![7-nitro-1H-pyrrolo[3,2-b]pyridine-3-carbaldehyde](/img/structure/B3219091.png)
![5-chloro-1H-pyrrolo[2,3-b]pyridin-6-amine](/img/structure/B3219095.png)
![3-chloro-6-methoxy-1H-pyrrolo[2,3-b]pyridine-4-carbaldehyde](/img/structure/B3219103.png)
![2H-Pyrrolo[2,3-b]pyridin-2-one, 4-amino-5-chloro-1,3-dihydro-](/img/structure/B3219119.png)
![1H-Pyrrolo[2,3-b]pyridine-4-carbonitrile, 5-chloro-2,3-dihydro-2-oxo-](/img/structure/B3219127.png)
![3-chloro-1H-pyrrolo[2,3-c]pyridine-4-carbonitrile](/img/structure/B3219132.png)
![2H-Pyrrolo[2,3-b]pyridin-2-one, 4,5-difluoro-1,3-dihydro-](/img/structure/B3219138.png)
![6-methoxy-1H-pyrrolo[3,2-c]pyridin-3-amine](/img/structure/B3219143.png)

![3-Amino-1H-pyrrolo[3,2-c]pyridin-6-ol](/img/structure/B3219153.png)
![6-Fluoro-1H-pyrrolo[3,2-B]pyridine-3-carbaldehyde](/img/structure/B3219163.png)
![3-nitro-1H-pyrrolo[3,2-b]pyridine-7-carbonitrile](/img/structure/B3219166.png)
![2-Oxo-2,3-dihydro-1H-pyrrolo[2,3-B]pyridine-4-carbaldehyde](/img/structure/B3219169.png)

